molecular formula C10H13NO2 B13052827 (S)-2-(1-Aminopropyl)benzoicacidhcl

(S)-2-(1-Aminopropyl)benzoicacidhcl

Cat. No.: B13052827
M. Wt: 179.22 g/mol
InChI Key: RYWMDKBZWWSZPI-VIFPVBQESA-N
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Description

(S)-2-(1-Aminopropyl)benzoic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as (S)-2-bromo-1-phenylpropane.

    Nucleophilic Substitution: The starting material undergoes a nucleophilic substitution reaction with an appropriate amine, such as ammonia or a primary amine, to introduce the amino group.

    Hydrolysis: The resulting intermediate is then subjected to hydrolysis to convert the ester or nitrile group into a carboxylic acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (S)-2-(1-Aminopropyl)benzoic acid hydrochloride in high purity.

Industrial Production Methods

In industrial settings, the production of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated reactors and advanced purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminopropyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron (Fe).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(S)-2-(1-Aminopropyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, including potential drugs for treating neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Aminopropyl)benzoic acid hydrochloride: The enantiomer of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride with similar chemical properties but different biological activities.

    2-(1-Aminopropyl)benzoic acid: The non-chiral version of the compound, lacking the specific stereochemistry.

    2-(1-Aminopropyl)benzoic acid methyl ester: A derivative with a methyl ester group instead of the carboxylic acid.

Uniqueness

(S)-2-(1-Aminopropyl)benzoic acid hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[(1S)-1-aminopropyl]benzoic acid

InChI

InChI=1S/C10H13NO2/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

RYWMDKBZWWSZPI-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1C(=O)O)N

Canonical SMILES

CCC(C1=CC=CC=C1C(=O)O)N

Origin of Product

United States

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